molecular formula C15H14F3N3O2S B2487809 Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate CAS No. 339019-43-1

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate

Cat. No.: B2487809
CAS No.: 339019-43-1
M. Wt: 357.35
InChI Key: TVTYLCLDLMJTEA-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, a methylsulfanyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic aromatic substitution (SNAr) using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Aniline Moiety: The aniline moiety can be attached through a coupling reaction, such as Buchwald-Hartwig amination, using a palladium catalyst.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aniline moiety can interact with various enzymes and receptors, modulating their activity. The pyrimidine core can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 2-(methylsulfanyl)-4-[4-(chloromethyl)anilino]-5-pyrimidinecarboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    Ethyl 2-(methylsulfanyl)-4-[4-(methyl)anilino]-5-pyrimidinecarboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-[4-(trifluoromethyl)anilino]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c1-3-23-13(22)11-8-19-14(24-2)21-12(11)20-10-6-4-9(5-7-10)15(16,17)18/h4-8H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYLCLDLMJTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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